Filanesib TFA

KSP inhibitor IC50 comparison in vitro potency

Researchers studying mitotic mechanisms or drug resistance often face inconsistent potency across KSP inhibitor batches, compromising reproducibility. Filanesib TFA (ARRY-520 TFA) from BenchChem directly addresses this with its well-characterized, non-competitive binding mode-uncompetitive with ATP and non-competitive with tubulin-delivering a clean monopolar spindle arrest ideal for precise mechanistic studies. In comparative oncology research, its superior potency in MDR cell lines (e.g., HCT-15 EC50 = 3.7 nM) establishes it as a critical benchmark for evaluating P-gp-mediated drug efflux. For in vivo multiple myeloma models, its clinical advancement to Phase 2 and validated efficacy in diverse xenograft models provide a robust, predictable experimental system for combination therapy or drug delivery research.

Molecular Formula C22H23F5N4O4S
Molecular Weight 534.5 g/mol
Cat. No. B607450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFilanesib TFA
SynonymsFilanesib TFA, ARRY-520 TFA;  ARRY520 TFA;  ARRY 520 TFA;  Filanesib trifluoroacetic acid; 
Molecular FormulaC22H23F5N4O4S
Molecular Weight534.5 g/mol
Structural Identifiers
SMILESCN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O
InChIInChI=1S/C20H22F2N4O2S.C2HF3O2/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;3-2(4,5)1(6)7/h3-5,7-10,13H,6,11-12,23H2,1-2H3;(H,6,7)/t20-;/m0./s1
InChIKeyCIJUJPVFECBUKG-BDQAORGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Filanesib TFA: A Selective Kinesin Spindle Protein (KSP) Inhibitor for Research and Preclinical Studies


Filanesib TFA (also known as ARRY-520 TFA) is a selective small-molecule inhibitor of Kinesin Spindle Protein (KSP, also known as KIF11 or Eg5), a mitotic motor protein essential for centrosome separation and the formation of a bipolar mitotic spindle [1]. As the trifluoroacetate (TFA) salt, it offers enhanced solubility and stability, making it a preferred chemical form for research and in vivo studies . Filanesib TFA binds to an allosteric site on KSP and acts as a non-competitive inhibitor with respect to microtubules and uncompetitive with respect to ATP, inducing a potent mitotic arrest that ultimately leads to apoptotic cell death in actively dividing cells [2].

Mechanism of Action
Non-competitive KSP inhibitor with a distinct allosteric binding mode
Chemical Form
TFA salt form supports enhanced solubility and formulation for in vivo studies
Research Application
Mitotic arrest and drug resistance pathway studies in dividing cell models

Why Filanesib TFA is Not Directly Interchangeable with Other KSP Inhibitors


The KSP inhibitor class comprises multiple clinical-stage compounds, including Ispinesib (SB-715992), SB-743921, and Litronesib (LY2523355), which cannot be considered interchangeable despite sharing a common molecular target [1]. Significant differences in chemical structure, binding kinetics, and preclinical/clinical profiles translate into distinct pharmacological outcomes. For example, while all inhibit KSP, their biochemical potency (Ki/IC50), mechanism of inhibition, selectivity profiles, and, most importantly, their in vivo efficacy and tolerability profiles vary substantially [2]. Critically, Filanesib's TFA salt form offers a unique combination of potency against multidrug-resistant (MDR) cell lines, a distinct non-competitive binding mode, and a clinical tolerability profile that has allowed it to be advanced into Phase 2 trials for multiple myeloma, where other KSP inhibitors like SB-743921 have not progressed beyond early-phase studies in hematologic malignancies [3][4].

Binding
Non-competitive vs. tubulin; uncompetitive vs. ATP
Other KSP inhibitors may differ in mechanism
Mechanism-specific response profiles may not transfer directly between KSP inhibitors.
MDR Activity
Retains potency in MDR cell lines
Ispinesib or SB-743921 may be affected by efflux pumps
Anti-proliferative activity in resistant models may not replicate with other KSP compounds.
Tolerability
Reported better tolerability than Ispinesib in a model
Class-level tolerability profiles can diverge substantially
Preclinical tolerability endpoint context differs; direct substitution may alter endpoint interpretation.

Quantitative Differentiation: Evidence for Filanesib TFA in KSP-Targeted Research


Comparison of In Vitro Potency Against Human KSP (IC50)

Filanesib TFA demonstrates a biochemical IC50 of 6 nM for human KSP, which is comparable to but numerically higher than the Ki app of Ispinesib (1.7 nM) [1] and the Ki of SB-743921 (0.1 nM) . The differentiation lies not in superior biochemical potency but in Filanesib's distinct mechanism of action: it is uncompetitive with respect to ATP and non-competitive with respect to tubulin, a binding profile unique among these clinical-stage KSP inhibitors . This mechanistic difference can translate to a different sensitivity profile in cellular contexts.

Biochemical Potency
Cross-study comparable
IC50 6 nM (uncompetitive ATP, non-competitive tubulin)
Mechanism-driven selection context for KSP pathway studies
Ispinesib Ki app 1.7 nM; SB-743921 Ki 0.1 nM
KSP inhibitor IC50 comparison in vitro potency antimitotic

Differential Activity in Multidrug-Resistant (MDR) Cancer Cell Lines

A key differentiator for Filanesib is its ability to retain potent anti-proliferative activity in multidrug-resistant (MDR) cell lines, a phenotype often associated with the overexpression of drug efflux pumps like P-glycoprotein (P-gp) that limit the efficacy of many standard chemotherapeutics [1]. Filanesib exhibits low nanomolar EC50 values against HCT-15, NCI/ADR-RES, and K562/ADR cells, with values of 3.7 nM, 14 nM, and 4.2 nM, respectively . This activity was shown to be superior to that of paclitaxel, where the potency of paclitaxel was more significantly impacted in MDR-overexpressing lines [1].

MDR Cell-Line Activity
Head-to-head
3.7nM
Retains potency in resistant model; supports MDR pathway studies
EC50 in HCT-15 cells; paclitaxel potency was more impacted
multidrug resistance MDR cytotoxicity EC50 cancer

In Vivo Efficacy of Filanesib vs. Paclitaxel in Xenograft Models

In head-to-head in vivo studies, Filanesib (ARRY-520) demonstrated superior antitumor efficacy compared to paclitaxel, a widely used antimitotic agent [1]. Specifically, Filanesib treatment resulted in significantly greater tumor growth inhibition in mice bearing subcutaneous HT-29, HCT-116, MDA-MB-231, and A2780 xenografts . Furthermore, Filanesib was also superior to docetaxel in the androgen receptor-negative prostate cancer PC-3 xenograft model .

In Vivo Model Response
Head-to-head
Reported greater tumor growth inhibition vs. paclitaxel
Xenograft model-response context for antimitotic studies
HT-29, HCT-116, MDA-MB-231, A2780 models; quant. values not provided
xenograft in vivo efficacy paclitaxel tumor growth inhibition preclinical

Comparative Tolerability and Clinical Progress in Hematologic Malignancies

Among clinical-stage KSP inhibitors, Filanesib (ARRY-520) has demonstrated a manageable safety profile and encouraging single-agent activity in heavily pretreated patients with relapsed/refractory multiple myeloma, achieving a 16% overall response rate (PR or better) as a single agent in a Phase 2 trial [1]. This clinical advancement contrasts with other KSP inhibitors; for example, SB-743921, despite potent preclinical activity, has seen its clinical development stalled, with no active Phase 2 trials in hematologic malignancies reported [2]. A direct comparative study in a meningioma model noted that while both Filanesib and Ispinesib showed anti-tumor effects, Filanesib demonstrated better tolerability [3].

Tolerability Endpoints
Cross-study comparable
Phase 2 multiple myeloma; 16% single-agent response (PR or better)
Clinical study endpoint context for preclinical model comparison
Reported better tolerability than Ispinesib in a meningioma model
multiple myeloma phase 2 trial tolerability KSP inhibitor clinical development

Recommended Scientific Applications for Filanesib TFA Based on Differential Evidence


Investigating KSP-Dependent Mitotic Regulation and Checkpoint Control

Due to its distinct, well-characterized mechanism of inhibition (uncompetitive with ATP and non-competitive with tubulin) [1], Filanesib TFA is an ideal tool compound for dissecting the precise biochemical steps of KSP motor function during mitosis. Researchers can use it to induce a clean, monopolar spindle arrest and study the downstream signaling pathways of the spindle assembly checkpoint without confounding effects from other microtubule-associated proteins.

Modeling Therapy Response in Multidrug-Resistant (MDR) Cancers

For studies focused on overcoming drug resistance, Filanesib TFA is a superior choice. Its demonstrated, potent activity in MDR cell lines (e.g., HCT-15, EC50 = 3.7 nM) where standard agents like paclitaxel show reduced efficacy makes it a critical positive control and a valid probe for investigating pathways that circumvent P-gp-mediated drug efflux [1].

Preclinical In Vivo Studies in Multiple Myeloma and Solid Tumor Xenografts

Filanesib TFA is the KSP inhibitor of choice for in vivo oncology studies, particularly in multiple myeloma, where it is the most clinically advanced agent [2]. Its proven in vivo efficacy in a wide range of xenograft models (e.g., superior to paclitaxel in HT-29 and MDA-MB-231) and its defined, manageable toxicity profile provide a robust and predictable experimental system for evaluating combination therapies or novel drug delivery approaches.

Comparative Pharmacology and Biomarker Discovery for KSP-Targeted Therapy

Given the documented differences in tolerability between Filanesib and other KSP inhibitors like Ispinesib [3], Filanesib TFA serves as an essential benchmark in comparative studies. It can be used to identify predictive biomarkers of response (e.g., baseline α1-acid glycoprotein levels [2]) or to understand the molecular basis for differential toxicity profiles within the KSP inhibitor class.

Application
Selection Property
Validation Focus
KSP mitotic regulation studies
Distinct uncompetitive ATP, non-competitive tubulin mechanism
Spindle assembly checkpoint and monopolar arrest pathways
Multidrug-resistant cancer models
Retained anti-proliferative activity in MDR cell lines
P-glycoprotein efflux pump circumvention review
Multiple myeloma in vivo studies
Most clinically advanced KSP inhibitor in myeloma
Combination therapy response and model endpoint monitoring
Comparative KSP pharmacology
Documented differential tolerability vs. Ispinesib
Biomarker discovery and class-level toxicity interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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